molecular formula C18H17N5O2 B3786660 2-[(3-ethyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidin-5-yl)methyl]-4-methylphthalazin-1-one

2-[(3-ethyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidin-5-yl)methyl]-4-methylphthalazin-1-one

Cat. No.: B3786660
M. Wt: 335.4 g/mol
InChI Key: XAFHTIRFVHJCPC-UHFFFAOYSA-N
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Description

2-[(3-ethyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidin-5-yl)methyl]-4-methylphthalazin-1-one is a heterocyclic compound that features a unique combination of pyrazolo[1,5-a]pyrimidine and phthalazinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-ethyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidin-5-yl)methyl]-4-methylphthalazin-1-one typically involves multi-step reactions. One common approach includes the condensation of appropriate starting materials under controlled conditions to form the pyrazolo[1,5-a]pyrimidine core, followed by further functionalization to introduce the phthalazinone moiety.

For instance, the synthesis may start with the reaction of 3-ethyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidine with a suitable aldehyde or ketone to form an intermediate, which is then subjected to cyclization and subsequent functional group modifications to yield the final product .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production.

Chemical Reactions Analysis

Types of Reactions

2-[(3-ethyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidin-5-yl)methyl]-4-methylphthalazin-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Mechanism of Action

The mechanism of action of 2-[(3-ethyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidin-5-yl)methyl]-4-methylphthalazin-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors, triggering signaling pathways that lead to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3-ethyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidin-5-yl)methyl]-4-methylphthalazin-1-one stands out due to its unique combination of pyrazolo[1,5-a]pyrimidine and phthalazinone structures, which confer distinct chemical and biological properties. This dual functionality enhances its potential as a versatile scaffold for drug discovery and other scientific applications.

Properties

IUPAC Name

2-[(3-ethyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidin-5-yl)methyl]-4-methylphthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O2/c1-3-12-9-19-23-16(24)8-13(20-17(12)23)10-22-18(25)15-7-5-4-6-14(15)11(2)21-22/h4-9,19H,3,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAFHTIRFVHJCPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CNN2C1=NC(=CC2=O)CN3C(=O)C4=CC=CC=C4C(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(3-ethyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidin-5-yl)methyl]-4-methylphthalazin-1-one
Reactant of Route 2
Reactant of Route 2
2-[(3-ethyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidin-5-yl)methyl]-4-methylphthalazin-1-one
Reactant of Route 3
2-[(3-ethyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidin-5-yl)methyl]-4-methylphthalazin-1-one
Reactant of Route 4
2-[(3-ethyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidin-5-yl)methyl]-4-methylphthalazin-1-one
Reactant of Route 5
Reactant of Route 5
2-[(3-ethyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidin-5-yl)methyl]-4-methylphthalazin-1-one
Reactant of Route 6
2-[(3-ethyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidin-5-yl)methyl]-4-methylphthalazin-1-one

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